3,4-Dichloro-6-fluoroquinoline
Overview
Description
3,4-Dichloro-6-fluoroquinoline is a fluorinated quinoline derivative with the molecular formula C9H4Cl2FN and a molecular weight of 216.04 g/mol . This compound is part of a broader class of fluorinated quinolines, which are known for their diverse applications in medicinal chemistry and material science . The incorporation of fluorine and chlorine atoms into the quinoline ring enhances the compound’s biological activity and chemical stability .
Mechanism of Action
Target of Action
3,4-Dichloro-6-fluoroquinoline is a member of the fluoroquinolone class of antibiotics . The primary targets of fluoroquinolones are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, including this compound, act by inhibiting the activities of DNA gyrase and topoisomerase IV . They bind to these enzymes and form a ternary complex with the DNA, preventing the resealing of the DNA strands and leading to breaks in the DNA. This interrupts the replication process and leads to cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts various biochemical pathways in the bacteria. It primarily affects DNA replication but also impacts transcription and translation processes. The downstream effects include the cessation of cell division and eventual cell death .
Pharmacokinetics
Fluoroquinolones generally have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted via the kidneys . Factors such as absorption, distribution, metabolism, and excretion (ADME) can impact the bioavailability of the drug .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it effective against a broad spectrum of gram-negative and gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-6-fluoroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dichloroaniline with a fluorinating agent in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reaction parameters are carefully controlled to maximize yield and purity . The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and base in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
3,4-Dichloro-6-fluoroquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of antibacterial and antiviral drugs.
Material Science: The compound is used in the synthesis of liquid crystals and other advanced materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and other biochemical processes.
Industrial Applications: The compound is used in the production of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,4-Dichloro-6-fluoroquinoline is unique due to the specific positioning of the chlorine and fluorine atoms on the quinoline ring, which imparts distinct chemical and biological properties . This unique substitution pattern enhances its reactivity and potential for functionalization compared to other similar compounds .
Properties
IUPAC Name |
3,4-dichloro-6-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPMJBMQUTZLKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671169 | |
Record name | 3,4-Dichloro-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204810-46-7 | |
Record name | 3,4-Dichloro-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dichloro-6-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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